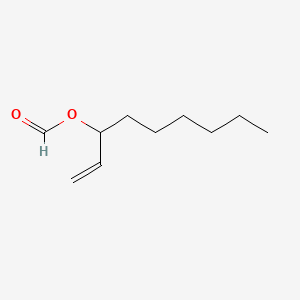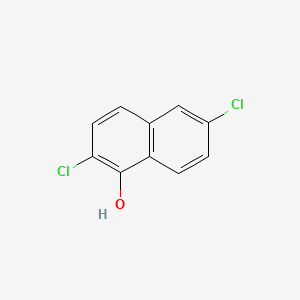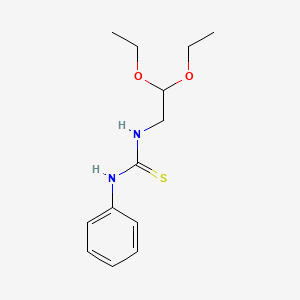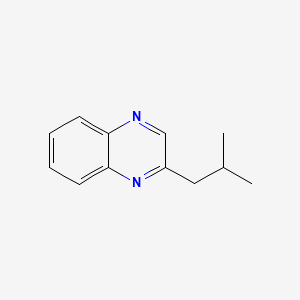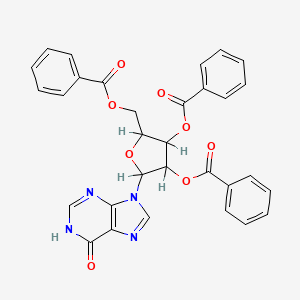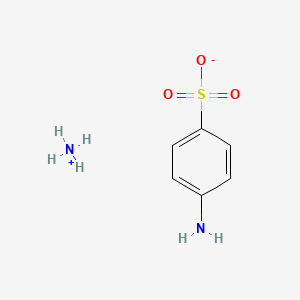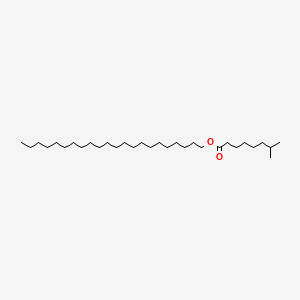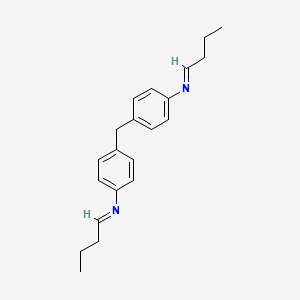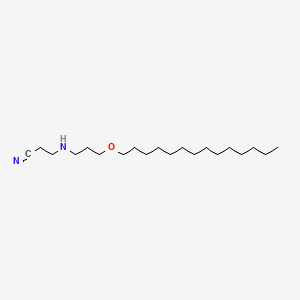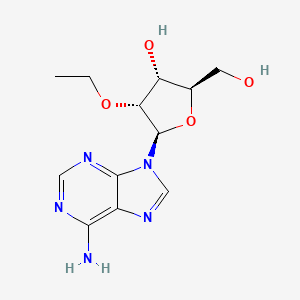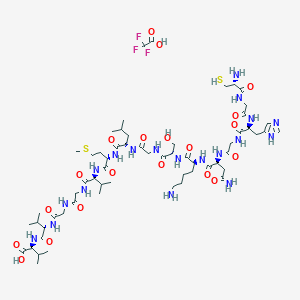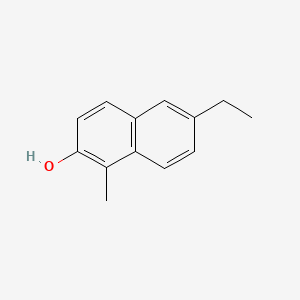
4-Ethyl-3-heptene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-heptene is an organic compound with the molecular formula C9H18. It is a branched alkene, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptene chain, and an ethyl group attached to the fourth carbon atom. This compound is part of the larger family of hydrocarbons, which are compounds composed solely of carbon and hydrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
4-Ethyl-3-heptene can be synthesized through various organic reactions. One common method involves the alkylation of 3-heptene with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, typically at high temperatures and pressures. The resulting mixture of alkenes can then be separated and purified to obtain this compound.
化学反応の分析
Types of Reactions
4-Ethyl-3-heptene undergoes various types of chemical reactions, including:
Hydrogenation: The addition of hydrogen to the double bond, converting the alkene into an alkane.
Halogenation: The addition of halogens (e.g., chlorine, bromine) to the double bond, forming dihalides.
Hydrohalogenation: The addition of hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) to the double bond, forming alkyl halides.
Oxidation: The reaction with oxidizing agents, such as potassium permanganate or ozone, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Hydrogenation: Typically carried out in the presence of a metal catalyst, such as palladium, platinum, or nickel, under atmospheric or elevated pressure.
Halogenation: Conducted at room temperature or slightly elevated temperatures, often in an inert solvent like carbon tetrachloride.
Hydrohalogenation: Performed at room temperature, with the hydrogen halide gas bubbled through the alkene solution.
Oxidation: Carried out under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed
Hydrogenation: 4-Ethylheptane
Halogenation: 4-Ethyl-3,4-dihaloheptane
Hydrohalogenation: 4-Ethyl-3-haloheptane
Oxidation: Depending on the conditions, products can include 4-ethyl-3-heptanol, 4-ethylheptanal, or 4-ethylheptanoic acid.
科学的研究の応用
4-Ethyl-3-heptene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals, including fragrances, flavors, and polymer additives.
作用機序
The mechanism of action of 4-Ethyl-3-heptene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in hydrogenation, the double bond coordinates with the metal catalyst, allowing hydrogen atoms to add across the double bond. In halogenation, the double bond reacts with halogen molecules to form a cyclic halonium ion intermediate, which is then attacked by a halide ion to form the dihalide product.
類似化合物との比較
4-Ethyl-3-heptene can be compared with other similar alkenes, such as:
3-Heptene: Lacks the ethyl substituent, making it less branched and potentially less reactive in certain reactions.
4-Methyl-3-heptene: Has a methyl group instead of an ethyl group, resulting in slightly different steric and electronic properties.
3-Octene: Has a longer carbon chain, which can affect its physical properties and reactivity.
The uniqueness of this compound lies in its specific branching and the position of the double bond, which can influence its reactivity and the types of products formed in chemical reactions.
特性
CAS番号 |
33933-74-3 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC名 |
(E)-4-ethylhept-3-ene |
InChI |
InChI=1S/C9H18/c1-4-7-9(6-3)8-5-2/h7H,4-6,8H2,1-3H3/b9-7+ |
InChIキー |
UEXWGMADXSUAIL-VQHVLOKHSA-N |
異性体SMILES |
CCC/C(=C/CC)/CC |
正規SMILES |
CCCC(=CCC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


